molecular formula C11H21ClO3S B13527572 (1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride

(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride

Cat. No.: B13527572
M. Wt: 268.80 g/mol
InChI Key: DHCMEBIBJWYOTD-UHFFFAOYSA-N
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Description

(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride: is an organosulfur compound characterized by the presence of a cyclohexyl ring substituted with an isopropoxymethyl group and a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclohexanol, which is converted to (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride through a series of reactions.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor for other compounds that may undergo such reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.

    Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.

Major Products

    Methanesulfonamides: Formed when the compound reacts with amines.

    Methanesulfonates: Formed when the compound reacts with alcohols or thiols.

Scientific Research Applications

Chemistry

    Synthesis of Sulfonamides: Used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.

    Protecting Group: The methanesulfonyl group can act as a protecting group for alcohols and amines during multi-step organic syntheses.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable sulfonamide linkages.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry

    Polymer Chemistry: Used in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.

    Agrochemicals: Intermediate in the production of herbicides and pesticides.

Mechanism of Action

The primary mechanism by which (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride exerts its effects is through nucleophilic substitution reactions. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate linkages, depending on the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: The simplest sulfonyl chloride, used widely in organic synthesis.

    Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used as a protecting group in organic synthesis.

    Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.

Uniqueness

(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexyl ring and the isopropoxymethyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

[1-(propan-2-yloxymethyl)cyclohexyl]methanesulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-10(2)15-8-11(9-16(12,13)14)6-4-3-5-7-11/h10H,3-9H2,1-2H3

InChI Key

DHCMEBIBJWYOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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